2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane
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Overview
Description
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane is a chemical compound with the molecular formula C10H16S6 It is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane typically involves the reaction of thiiranes with disulfides under controlled conditions. One common method involves the use of 2-chloromethylthiirane, which reacts with disulfides in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thiirane rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) for reduction reactions.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology and related fields.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane-2,5-Dimethanethiol: Similar in structure but lacks the thiirane rings.
2,5-Bis(mercaptomethyl)-1,4-dithiane: Contains mercaptomethyl groups instead of thiiran-2-yl groups.
Uniqueness
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane is unique due to the presence of thiirane rings, which impart distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
832109-68-9 |
---|---|
Molecular Formula |
C10H16S8 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2,5-bis(thiiran-2-ylmethyldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C10H16S8/c1-7(11-1)3-15-17-9-5-14-10(6-13-9)18-16-4-8-2-12-8/h7-10H,1-6H2 |
InChI Key |
QXCPIMWQWQSYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSSC2CSC(CS2)SSCC3CS3 |
Origin of Product |
United States |
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